molecular formula C15H15N3O2 B2515933 N-phenyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1903313-94-9

N-phenyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No.: B2515933
CAS No.: 1903313-94-9
M. Wt: 269.304
InChI Key: DCTQUGLEGKTDKA-UHFFFAOYSA-N
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Description

N-phenyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its structure consists of an azetidine ring, a pyridine moiety, and a phenyl group, making it a versatile compound for research and industrial applications.

Scientific Research Applications

N-phenyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide has diverse applications in scientific research, including:

    Drug Discovery: The compound’s unique structure makes it a valuable candidate for drug discovery and development.

    Materials Science: It is used in the synthesis of advanced materials with specific properties.

    Catalysis: The compound can act as a catalyst in various chemical reactions.

    Biological Research: Its potential biological activities are being explored for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the reaction of azetidine derivatives with pyridine and phenyl groups under specific conditions. One common method involves the use of trichloromethyl carbonochloridate and diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) as solvents . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Mechanism of Action

The mechanism of action of N-phenyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and pyridine-containing molecules. Examples include:

  • N-(p-tolylsulfonyl)azetidine
  • N-(o-tolylsulfonyl)azetidine
  • 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl)azetidine-2-one

Uniqueness

N-phenyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide stands out due to its unique combination of an azetidine ring, a pyridine moiety, and a phenyl group. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

N-phenyl-3-pyridin-3-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(17-12-5-2-1-3-6-12)18-10-14(11-18)20-13-7-4-8-16-9-13/h1-9,14H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTQUGLEGKTDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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